
Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes a naphthalene core with multiple functional groups, making it a versatile molecule for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of m-toluidine to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-hydroxy-1,7-disulfonic acid naphthalene to form the azo compound.
Benzoylation: The final step involves the benzoylation of the amino group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common reagents used include sodium nitrite for diazotization and benzoyl chloride for benzoylation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.
Substitution: Various substitution reactions can take place at the benzoylamino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or alkylating agents.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amines and reduced azo compounds.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used in the textile industry for dyeing fabrics.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group plays a crucial role in its color properties, while the benzoylamino and hydroxy groups contribute to its reactivity. The molecular targets and pathways involved include interactions with metal ions and organic molecules, leading to the formation of colored complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-(benzoylamino)-5-hydroxy-6-((p-tolyl)azo)naphthalene-1,7-disulphonate
- Disodium 4-(benzoylamino)-5-hydroxy-6-((o-tolyl)azo)naphthalene-1,7-disulphonate
Uniqueness
Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to its isomers. The position of the methyl group in the m-tolyl moiety influences the compound’s overall stability and interaction with other molecules.
Propriétés
Numéro CAS |
6362-44-3 |
|---|---|
Formule moléculaire |
C24H17N3Na2O8S2 |
Poids moléculaire |
585.5 g/mol |
Nom IUPAC |
disodium;4-benzamido-5-hydroxy-6-[(3-methylphenyl)diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C24H19N3O8S2.2Na/c1-14-6-5-9-16(12-14)26-27-22-20(37(33,34)35)13-17-19(36(30,31)32)11-10-18(21(17)23(22)28)25-24(29)15-7-3-2-4-8-15;;/h2-13,28H,1H3,(H,25,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clé InChI |
VZAROUVOFRCLMS-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC=C1)N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=CC=C4)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)

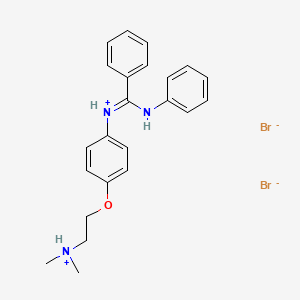
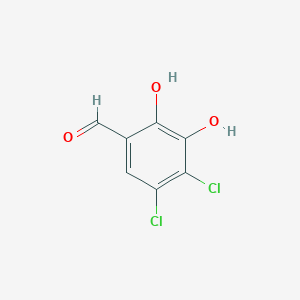
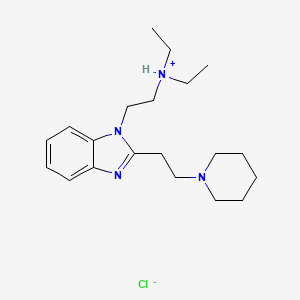
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)

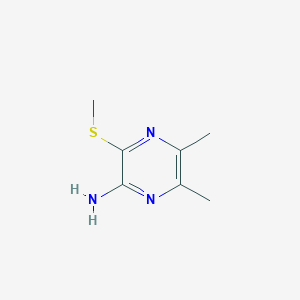
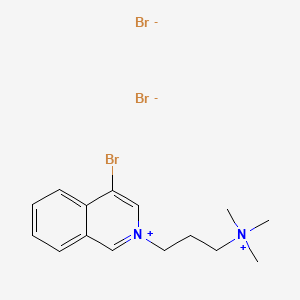
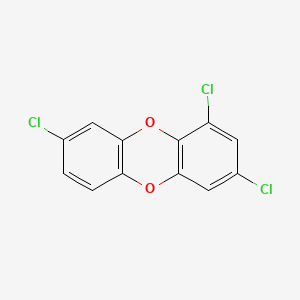
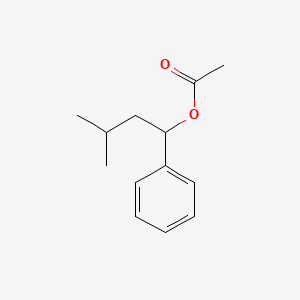
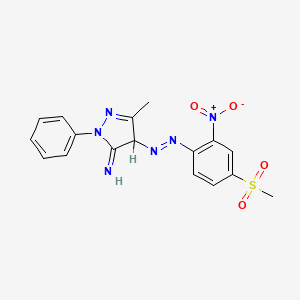
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
